molecular formula C6H8N2O4S2 B2626950 Benzene-1,2-disulfonamide CAS No. 27291-96-9

Benzene-1,2-disulfonamide

Cat. No.: B2626950
CAS No.: 27291-96-9
M. Wt: 236.26
InChI Key: VJDZMZAZDFKMSV-UHFFFAOYSA-N
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Description

Benzene-1,2-disulfonamide is a sulfonamide compound characterized by the presence of two sulfonamide groups attached to adjacent carbon atoms on a benzene ring. This compound is known for its inhibitory effects on bacterial enzymes, particularly carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water to bicarbonate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,2-disulfonamide can be synthesized through various methodsThe reaction typically involves the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or amines to form the sulfonamide groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene-1,2-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound’s inhibitory effects on carbonic anhydrase make it valuable in studying enzyme kinetics and metabolic pathways.

    Medicine: this compound has shown potential in inhibiting the growth of certain cancer cells and bacteria, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: Benzene-1,2-disulfonamide’s unique positioning of sulfonamide groups on adjacent carbon atoms allows for specific interactions with enzymes and other biological targets, making it distinct in its inhibitory properties and applications .

Properties

IUPAC Name

benzene-1,2-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDZMZAZDFKMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 0.8 g of 2-amino-4,5,6-trimethylpyrimidine, 2.8 g of the crude sulfonyl isocyanate from Example 9 and a few crystals of DABCO in 25 ml of acetonitrile is stirred at room temperature for 16 hours. A small amount of unreacted aminopyrimidine is filtered off and the filtrate concentrated in-vacuo to give a hard glass. Crystallization from methanol gives N,N-diethyl-N'[4,5,6-trimethylpyrimidin-2-yl)aminocarbonyl]-1,2-benzenedisulfonamide as a white solid.
Quantity
0.8 g
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2.8 g
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25 mL
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Synthesis routes and methods II

Procedure details

One gram of 1,2-benzenedisulfonylazide was added portionwise to 0.4 gm sodium borohydride in 15 ml of ethyl alcohol with stirring and cooling. After addition, the mixture was stirred with cooling (ice/acetone bath) for 2 hours and filtered. The solid was washed with cold ethyl alcohol and ether to yield 0.8 g of 1,2-benzenedisulfonamide, m.p. 250° C. Mass spec. (M/e) 236.
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0 (± 1) mol
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reactant
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0.4 g
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15 mL
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[Compound]
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ice acetone
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0 (± 1) mol
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reactant
Reaction Step Two

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